molecular formula C12H10OS B1406047 4-Methyl-2-(thiophen-2-yl)benzaldehyde CAS No. 1555764-04-9

4-Methyl-2-(thiophen-2-yl)benzaldehyde

Cat. No.: B1406047
CAS No.: 1555764-04-9
M. Wt: 202.27 g/mol
InChI Key: LJCWIKNVPRXORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(thiophen-2-yl)benzaldehyde is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring attached to a benzaldehyde moiety, with a methyl group at the fourth position of the benzene ring

Scientific Research Applications

4-Methyl-2-(thiophen-2-yl)benzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “4-Methyl-2-(thiophen-2-yl)benzaldehyde” is not available in the literature, it is generally recommended to avoid inhalation, skin contact, and ingestion when handling similar chemical compounds .

Future Directions

Thiophene and its derivatives, including “4-Methyl-2-(thiophen-2-yl)benzaldehyde”, continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-2-(thiophen-2-yl)benzaldehyde involves the condensation of thiophene and benzaldehyde under basic conditions. This reaction typically occurs in anhydrous conditions and can be purified through crystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiophen-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. Its effects are mediated through the modification of specific proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-thienyl)benzaldehyde
  • 4-(Methylthio)benzaldehyde

Uniqueness

4-Methyl-2-(thiophen-2-yl)benzaldehyde is unique due to the presence of both a thiophene ring and a benzaldehyde moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-2-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWIKNVPRXORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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